molecular formula C12H22N2O B14771674 (4-(2-Aminoethyl)piperidin-1-yl)(cyclobutyl)methanone

(4-(2-Aminoethyl)piperidin-1-yl)(cyclobutyl)methanone

Katalognummer: B14771674
Molekulargewicht: 210.32 g/mol
InChI-Schlüssel: SHPLUCDQENMJRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(2-Aminoethyl)piperidin-1-yl)(cyclobutyl)methanone is a compound that features a piperidine ring substituted with an aminoethyl group and a cyclobutyl methanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Aminoethyl)piperidin-1-yl)(cyclobutyl)methanone typically involves the reaction of 4-(2-aminoethyl)piperidine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and the reaction is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(2-Aminoethyl)piperidin-1-yl)(cyclobutyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-(2-Aminoethyl)piperidin-1-yl)(cyclobutyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.

Wirkmechanismus

The mechanism of action of (4-(2-Aminoethyl)piperidin-1-yl)(cyclobutyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Aminomethyl)piperidine: This compound features a similar piperidine ring but lacks the cyclobutyl methanone moiety.

    1-(2-Aminoethyl)-4-piperidinol: This compound has a hydroxyl group instead of the cyclobutyl methanone moiety.

Uniqueness

(4-(2-Aminoethyl)piperidin-1-yl)(cyclobutyl)methanone is unique due to the presence of both the aminoethyl group and the cyclobutyl methanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H22N2O

Molekulargewicht

210.32 g/mol

IUPAC-Name

[4-(2-aminoethyl)piperidin-1-yl]-cyclobutylmethanone

InChI

InChI=1S/C12H22N2O/c13-7-4-10-5-8-14(9-6-10)12(15)11-2-1-3-11/h10-11H,1-9,13H2

InChI-Schlüssel

SHPLUCDQENMJRU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)C(=O)N2CCC(CC2)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.